![molecular formula C11H15ClN2O B6647216 3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea
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Overview
Description
3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea is a chemical compound that is commonly known as Diuron. It is a white crystalline solid that is used as a herbicide to control the growth of weeds in various crops. Diuron is a member of the urea herbicide family, which is widely used in agriculture.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants, which results in the death of the plant. It does this by blocking the electron transport chain in the chloroplasts of the plant cells, which prevents the production of ATP, the energy source for the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of growth and reduced yield. In animals, Diuron has been shown to have low toxicity, but it can accumulate in the liver and kidneys over time.
Advantages and Limitations for Lab Experiments
One advantage of using Diuron in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of herbicides on plants and the environment. However, one limitation is that Diuron is a relatively non-specific herbicide, which means that it can also affect non-target organisms such as beneficial insects.
Future Directions
There are several areas of future research that could be explored with Diuron. One area is the development of more specific herbicides that target only the weeds and not the beneficial plants. Another area is the study of the long-term effects of Diuron on the environment, including its persistence in soil and water. Additionally, more research could be done on the potential use of Diuron in cancer treatment, including its efficacy and safety in vivo.
Synthesis Methods
The synthesis of Diuron involves the reaction of 4-chlorobenzylamine with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure Diuron.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties, but it has also been investigated for its potential use in other areas of research. One of the main applications of Diuron is in the field of environmental science, where it is used to study the effects of herbicides on the environment. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[1-(4-chlorophenyl)ethyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIJKSTNIFMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea |
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